

Mass Spectrometry Characterization of Cbz-Tos-L-Lysine: A Comparative Guide

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Compound of Interest

Compound Name: *Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine*

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug development, the precise characterization of protected amino acids is paramount. This guide provides a comparative analysis of the mass spectrometry characterization of $N\alpha$ -Carbobenzyloxy- $N\epsilon$ -tosyl-L-lysine (Cbz-Tos-L-Lysine) and two common alternatives: $N\alpha$ -(9-Fluorenylmethoxycarbonyl)- $N\epsilon$ -(tert-butoxycarbonyl)-L-lysine (Fmoc-Lys(Boc)-OH) and $N\alpha$ -(tert-butoxycarbonyl)- $N\epsilon$ -(benzyloxycarbonyl)-L-lysine (Boc-Lys(Z)-OH). Understanding their behavior under mass spectrometric conditions is crucial for reaction monitoring, quality control, and the ultimate success of complex synthetic routes.

Physicochemical Properties and Molecular Weights

The choice of a protected amino acid is often dictated by the specific requirements of the synthetic strategy, including the orthogonality of the protecting groups. The molecular weight is a fundamental parameter determined by mass spectrometry.

Compound	Abbreviation	Molecular Formula	Molecular Weight (g/mol)
N α -Carbobenzyloxy-N ϵ -tosyl-L-lysine	Cbz-Tos-L-Lysine	C ₂₁ H ₂₆ N ₂ O ₆ S	434.51
N α -(9-Fluorenylmethoxycarbonyl)-N ϵ -(tert-butoxycarbonyl)-L-lysine	Fmoc-Lys(Boc)-OH	C ₂₆ H ₃₂ N ₂ O ₆	468.54[1][2]
N α -(tert-butoxycarbonyl)-N ϵ -(benzyloxycarbonyl)-L-lysine	Boc-Lys(Z)-OH	C ₁₉ H ₂₈ N ₂ O ₆	380.44[3][4][5]

Mass Spectrometry Fragmentation Analysis

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of protected amino acids, typically generating protonated molecular ions $[M+H]^+$. Tandem mass spectrometry (MS/MS) provides structural information through collision-induced dissociation (CID) of the precursor ion. The fragmentation patterns are characteristic of the protecting groups and the underlying amino acid structure.

Predicted and Observed Fragmentation Data

The following table summarizes the predicted and observed major fragment ions for Cbz-Tos-L-Lysine and its alternatives. The fragmentation of protected amino acids is often characterized by the neutral loss of the protecting groups or parts thereof.

Precursor Ion [M+H] ⁺ (m/z)	Compound	Predicted/Observed Fragment Ions (m/z)	Interpretation
435.15	Cbz-Tos-L-Lysine	345.1, 299.1, 155.1, 91.1	Loss of benzyl group, Loss of Cbz group, Tosyl group fragment, Tropylium ion from Cbz and Tosyl groups
469.23	Fmoc-Lys(Boc)-OH	369.2, 313.2, 247.2, 179.1	Loss of Boc group (isobutylene + CO ₂), Loss of Boc group and subsequent water loss, Loss of Fmoc group, Fluorenyl cation
381.19	Boc-Lys(Z)-OH	325.1, 281.1, 108.1, 91.1, 57.1	Loss of isobutylene from Boc group, Loss of Boc group (isobutylene + CO ₂), Benzyl cation from Cbz group, Tropylium ion from Cbz group, tert-Butyl cation from Boc group

Note: The fragmentation of Cbz-Tos-L-Lysine and Fmoc-Lys(Boc)-OH is predicted based on common fragmentation patterns of their respective protecting groups. The data for Boc-Lys(Z)-OH is based on observed fragmentation of a closely related analog.

Experimental Protocols

A standardized protocol is essential for reproducible mass spectrometry results.

Sample Preparation

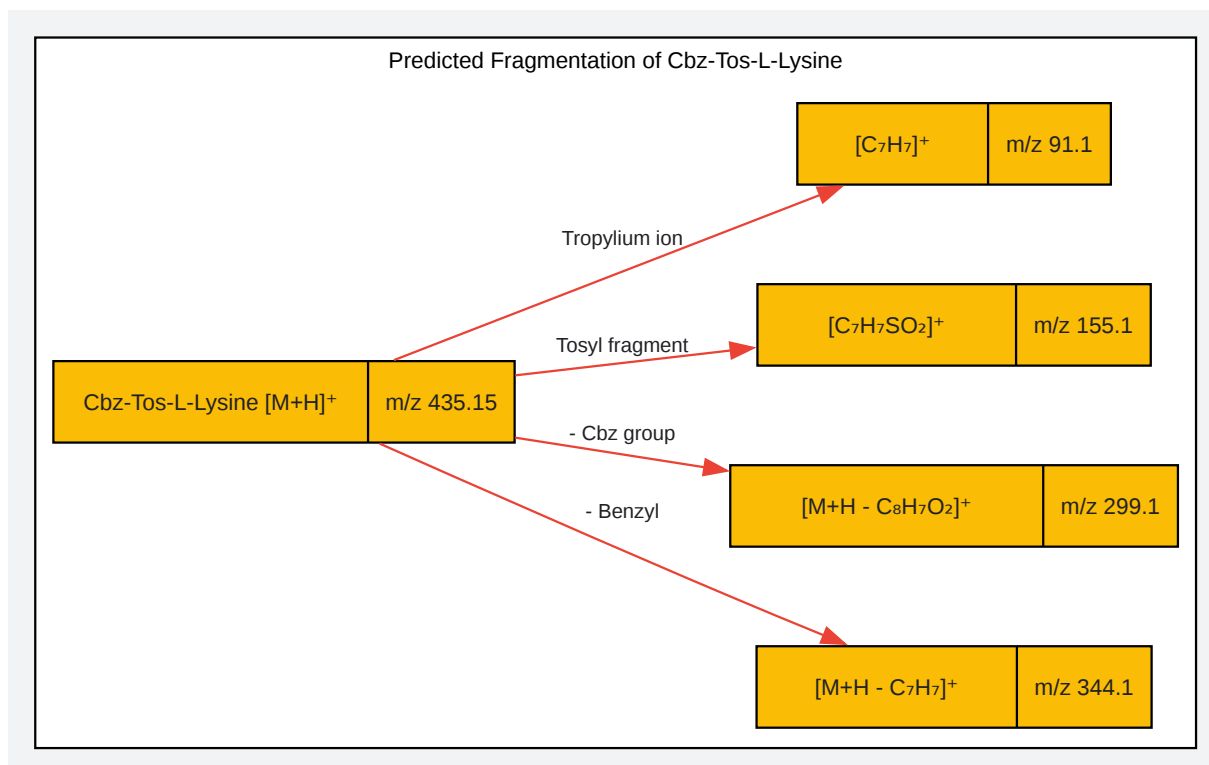
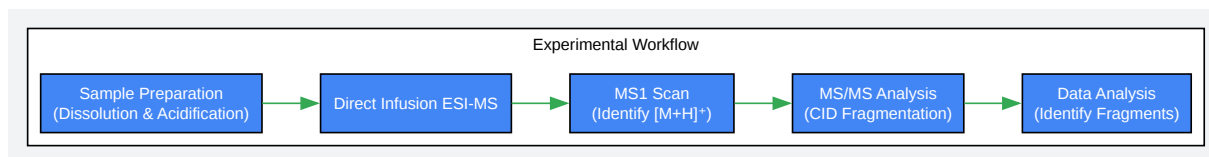
- **Dissolution:** Dissolve the protected amino acid in a suitable solvent, such as methanol, acetonitrile, or a mixture of water and organic solvent, to a final concentration of 1-10 µg/mL.
- **Acidification:** Add a small amount of formic acid (0.1% final concentration) to the sample solution to promote protonation and enhance the ESI signal in positive ion mode.

Mass Spectrometry Analysis

- **Instrumentation:** A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- **Ionization Mode:** Positive ion mode is typically used to generate protonated molecules $[M+H]^+$.
- **Infusion:** Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
- **MS1 Scan:** Acquire a full scan mass spectrum to identify the precursor ion corresponding to the protonated molecule.
- **MS/MS Analysis:** Select the precursor ion of interest for collision-induced dissociation (CID). Optimize the collision energy to achieve a rich fragmentation pattern. Acquire the product ion spectrum.
- **Data Analysis:** Process the acquired data to identify the m/z values of the precursor and fragment ions.

Visualizing Fragmentation and Workflows

Graphical representations of fragmentation pathways and experimental workflows provide a clear understanding of the analytical process.



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References

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